molecular formula C10H11Br B13678735 1-(1-Bromovinyl)-4-ethylbenzene

1-(1-Bromovinyl)-4-ethylbenzene

Cat. No.: B13678735
M. Wt: 211.10 g/mol
InChI Key: CGEKFHFUBYGZAI-UHFFFAOYSA-N
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Description

1-(1-Bromovinyl)-4-ethylbenzene is an organic compound that belongs to the class of brominated vinylbenzenes. This compound is characterized by the presence of a bromine atom attached to a vinyl group, which is further connected to a benzene ring substituted with an ethyl group. The molecular formula of this compound is C10H11Br.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromovinyl)-4-ethylbenzene can be synthesized through various methods. One common method involves the bromination of 4-ethylstyrene using bromine in the presence of a catalyst. The reaction typically takes place at low temperatures to ensure selective bromination at the vinyl position .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromovinyl)-4-ethylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1-Bromovinyl)-4-ethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated substrates. It serves as a model compound to investigate the mechanisms of halogenation and dehalogenation reactions.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs that incorporate the bromovinyl moiety.

    Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Bromovinyl)-4-ethylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the vinyl group are key functional groups that participate in various chemical reactions. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile. Additionally, the vinyl group can participate in electrophilic addition reactions, forming new carbon-carbon bonds. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which activates the vinyl group towards electrophilic attack .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the bromovinyl and ethyl groups. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical transformations and applications. The ethyl group provides steric hindrance, which can influence the selectivity and outcome of chemical reactions compared to similar compounds .

Properties

Molecular Formula

C10H11Br

Molecular Weight

211.10 g/mol

IUPAC Name

1-(1-bromoethenyl)-4-ethylbenzene

InChI

InChI=1S/C10H11Br/c1-3-9-4-6-10(7-5-9)8(2)11/h4-7H,2-3H2,1H3

InChI Key

CGEKFHFUBYGZAI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(=C)Br

Origin of Product

United States

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